3-methoxy-1-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide
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Description
3-methoxy-1-methyl-N-(5-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C20H23N7O3S2 and its molecular weight is 473.57. The purity is usually 95%.
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Scientific Research Applications
Synthetic Methodologies
Research on the synthesis of compounds containing elements like pyrazole and thiadiazole reveals innovative synthetic approaches. For instance, studies have described microwave-assisted synthesis of hybrid molecules incorporating thiadiazole and pyrazole moieties, showcasing advancements in the efficient preparation of biologically active compounds (Başoğlu et al., 2013). Such methodologies are crucial for the development of compounds with potential therapeutic applications.
Antimicrobial Activities
Compounds featuring thiadiazole and pyrazole structures have been evaluated for their antimicrobial properties. A variety of synthesized compounds have demonstrated good to moderate activity against various microorganisms, highlighting their potential as antimicrobial agents (Başoğlu et al., 2013). This suggests that the compound could also possess antimicrobial properties, subject to specific structural activity relationships and testing.
Pharmacological Evaluations
The pharmacological potential of compounds structurally related to the queried chemical is a significant area of interest. Research has demonstrated that compounds incorporating pyrazole and thiadiazole moieties can exhibit varied biological activities, including anticancer, anti-inflammatory, and analgesic effects. For example, novel thiadiazoles and thiazoles incorporating pyrazole moiety have shown promising anticancer activity (Gomha et al., 2014). These findings indicate the broad therapeutic potential of such compounds, which could extend to the compound , given its structural similarity.
Properties
IUPAC Name |
3-methoxy-1-methyl-N-[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N7O3S2/c1-25-12-15(18(24-25)30-2)17(29)21-19-22-23-20(32-19)31-13-16(28)27-10-8-26(9-11-27)14-6-4-3-5-7-14/h3-7,12H,8-11,13H2,1-2H3,(H,21,22,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWKRESSNWAOEN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NC2=NN=C(S2)SCC(=O)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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